7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
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Overview
Description
2-((1H-Indol-3-yl)methyl)-7-bromo-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methyl)-7-bromo-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the quinoline moiety. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The indole derivative is then coupled with the brominated quinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Hydroxylation and Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methyl)-7-bromo-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH or KCN.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: NaOH, KCN, or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
2-((1H-Indol-3-yl)methyl)-7-bromo-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-7-bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole and quinoline moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinoline-4-carboxylic acid: Shares the quinoline moiety but lacks the indole structure.
7-Bromoquinoline: Contains the brominated quinoline structure but lacks the indole and carboxylic acid groups.
Uniqueness
2-((1H-Indol-3-yl)methyl)-7-bromo-3-hydroxyquinoline-4-carboxylic acid is unique due to the combination of indole and quinoline moieties, along with the presence of bromine, hydroxyl, and carboxylic acid groups. This unique structure provides a diverse range of chemical reactivity and potential biological activity .
Properties
CAS No. |
924634-77-5 |
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Molecular Formula |
C19H13BrN2O3 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
7-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13BrN2O3/c20-11-5-6-13-15(8-11)22-16(18(23)17(13)19(24)25)7-10-9-21-14-4-2-1-3-12(10)14/h1-6,8-9,21,23H,7H2,(H,24,25) |
InChI Key |
QDJMJNPXRLKMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC4=C(C=CC(=C4)Br)C(=C3O)C(=O)O |
Origin of Product |
United States |
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